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Imazethapyr Impurity 8

Cat. No.: B602016
CAS No.: 202586-58-1
M. Wt: 245.33
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Description

Significance of Impurity Profiling in Pesticide Science and Formulation Chemistry

Impurity profiling is the comprehensive process of identifying and quantifying the various impurities present in a substance. ijprajournal.com In pesticide science and formulation chemistry, this process is of paramount importance for several reasons. It ensures regulatory compliance, as authorities require detailed information on the impurity profile of a registered pesticide. oxford-analytical.co.uk Furthermore, understanding the impurity profile is crucial for assessing the technical equivalence between different sources of the same active ingredient. oxford-analytical.co.uk From a formulation perspective, impurities can affect the stability and physical properties of the final product. oxford-analytical.co.uk The identification and quantification of impurities are essential during drug development to ensure the integrity of the final product. wisdomlib.org

Definitional Framework and Research Utility of Imazethapyr (B50286) Impurity 8 as a Chemical Reference Standard

Imazethapyr Impurity 8 is chemically identified as 2-(4,4-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-ethylnicotinic acid. vulcanchem.com It is structurally related to the parent herbicide, Imazethapyr, which is 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. vulcanchem.com The key structural difference lies in the substitution at the 4-position of the imidazole (B134444) ring, where Imazethapyr has an isopropyl group, and the impurity has a methyl group. vulcanchem.com

As a chemical reference standard, this compound serves as a crucial tool for analytical chemists. fao.org Reference materials are essential for the accurate analysis of pesticide residues in food and environmental samples. fao.org They are used for method validation, quality control, and to ensure the reliability and comparability of data across different laboratories. fao.orgfao.org The availability of a high-purity reference standard for this compound enables the development and validation of analytical methods to detect and quantify its presence in technical grade Imazethapyr and its formulations. oxford-analytical.co.ukfao.org

Interactive Data Table: Chemical Identity of Imazethapyr and its Impurity 8

FeatureImazethapyrThis compound
IUPAC Name 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid2-(4,4-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-ethylnicotinic acid
CAS Number 81335-77-5202586-58-1
Molecular Formula C15H19N3O3C14H15N3O3
Core Structure Imidazolinone herbicide with a nicotinic acid moietySame core structure
Key Structural Difference 4-isopropyl-4-methyl substitution on the imidazole ring4,4-dimethyl substitution on the imidazole ring

Overview of Research Paradigms Applied to Chemical Impurities in Agrochemicals

The study of chemical impurities in agrochemicals employs a variety of research paradigms, primarily centered around advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation and quantification of impurities. ppqs.gov.inanalis.com.my Often coupled with mass spectrometry (LC-MS), it provides a powerful tool for both identifying and quantifying impurities, even at trace levels. ijrpr.commdpi.com Gas Chromatography (GC), also frequently paired with mass spectrometry (GC-MS), is another widely used technique, particularly for volatile impurities. mdpi.comekb.eg

The research process typically involves the following stages:

Isolation and Synthesis: In some cases, impurities are isolated from the technical material or synthesized in a laboratory to obtain a pure reference standard.

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to determine the exact chemical structure of the impurity. ijrpr.com

Method Development and Validation: Robust analytical methods, such as HPLC or GC, are developed and validated to accurately detect and quantify the impurity in the active ingredient and its formulations. analis.com.myderpharmachemica.com

Monitoring and Control: Once a validated method is in place, it is used for routine quality control to ensure that the levels of the impurity remain within acceptable limits as defined by regulatory agencies. oxford-analytical.co.uk

Properties

CAS No.

202586-58-1

Molecular Formula

C14H19N3O

Molecular Weight

245.33

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​(5-​Ethyl-​3-​pyridinyl)​-​3,​5-​dihydro-​5-​methyl-​5-​(1-​methylethyl)​-4H-​imidazol-​4-​one

Origin of Product

United States

Origin, Formation Pathways, and Chemical Transformations of Imazethapyr Impurity 8

Mechanistic Investigations of By-product Formation During Imazethapyr (B50286) Synthesis

The synthesis of Imazethapyr is a multi-step process that can inadvertently lead to the formation of impurities. The presence and concentration of these impurities, including Impurity 8, are critical parameters in the quality control of the final product. vulcanchem.com

Elucidation of Reaction Pathways Leading to Impurity 8 Formation

The synthesis of Imazethapyr typically involves the reaction of 5-ethyl-2,3-pyridinedicarboxylic acid with 2-amino-2,3-dimethylbutyramide (B41022). google.com One patented method describes the initial conversion of 5-ethylpyridine-2,3-dicarboxylic acid to 5-ethylpyridine-2,3-dicarboxylic anhydride (B1165640) using acetic anhydride. google.com This anhydride then reacts with an alcohol at low temperatures, followed by a cyclization reaction with 2-amino-2,3-dimethylbutyramide under alkaline conditions to yield Imazethapyr. google.com

Imazethapyr Impurity 8 is structurally distinct from Imazethapyr at the 4-position of the imidazole (B134444) ring, where an isopropyl group in the parent compound is replaced by a methyl group. vulcanchem.com This structural difference suggests that the formation of Impurity 8 could arise from the presence of an alternative starting material or an intermediate that contains a dimethyl substitution at the corresponding position.

Influence of Synthetic Parameters on Impurity 8 Generation

Degradation Pathways and Transformational Products of Imazethapyr Leading to Impurity 8

Imazethapyr is subject to degradation in the environment through various processes, including photolysis and microbial action. These degradation pathways can lead to the formation of various transformation products, some of which may include Impurity 8.

Photolytic Degradation Studies and Intermediate Identification

Imazethapyr is susceptible to both direct and indirect photolysis in aqueous environments. nih.govacs.org Laboratory studies have shown that Imazethapyr absorbs light at wavelengths above 290 nm, making it prone to degradation by sunlight. acs.org The half-life of Imazethapyr under aqueous photolysis conditions can range from 44 to 57 hours depending on the pH. acs.org Photodecomposition losses can be significant, reaching up to 52% on a glass slide without soil. cambridge.org

The degradation of Imazethapyr through photolysis involves several intermediate products. While a definitive identification of this compound as a direct photoproduct is not explicitly stated in the reviewed literature, the complex array of compounds formed during photolysis suggests the possibility of various structural modifications to the parent molecule. The rate of photolysis can be influenced by factors such as water turbidity and the presence of dissolved organic matter, which can affect the availability of light. nih.govresearchgate.net

Microbial Degradation Processes in Environmental Matrices

Microbial degradation is a key process in the dissipation of Imazethapyr in soil. cambridge.org Studies have shown that the rate of degradation is significantly influenced by soil moisture and temperature, with higher moisture levels and temperatures generally leading to faster degradation. cambridge.orgcambridge.orgresearchgate.net The persistence of Imazethapyr is also affected by soil properties such as clay and organic matter content. cambridge.org

Several bacterial strains have been identified that can degrade Imazethapyr. For example, a strain of Brevibacterium sp. (IM9601) was found to utilize Imazethapyr as its sole carbon source, achieving degradation rates of up to 90.08% under optimal conditions. nih.gov Another study identified Bacillus marcorestinctum YN1 as an efficient degrader of Imazethapyr. scispace.com The degradation pathways often involve the breakdown of the Imazethapyr molecule into smaller compounds. Although the specific formation of Impurity 8 through microbial degradation has not been documented, the metabolic activities of these microorganisms on the Imazethapyr structure could potentially lead to the modifications observed in Impurity 8.

Research on Advanced Oxidation Processes (AOPs) and By-product Formation

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like Imazethapyr. tandfonline.comtandfonline.com These processes, which include ozonation, UV irradiation, and photocatalysis with titanium dioxide (TiO2), generate highly reactive hydroxyl radicals that can break down the herbicide. tandfonline.comtandfonline.com The decomposition of Imazethapyr via AOPs typically follows pseudo-first-order kinetics. tandfonline.com

Studies on AOPs have identified several intermediate by-products of Imazethapyr degradation. tandfonline.comresearchgate.netresearchgate.net For example, processes involving UV irradiation and ozone have been shown to produce a number of intermediate compounds. tandfonline.comresearchgate.net While these studies have proposed degradation pathways, none have explicitly identified this compound as a by-product. However, the powerful oxidative nature of AOPs can lead to a wide array of transformation products, and the formation of Impurity 8 as a minor by-product cannot be ruled out. The efficiency of AOPs in mineralizing Imazethapyr suggests that any formed impurities would likely be transient. tandfonline.comtandfonline.com

Interactive Data Table: Degradation of Imazethapyr

Degradation ProcessKey FactorsHalf-life/EfficiencyIdentified By-products
Photolysis pH, Sunlight, Water Turbidity44-57 hours (aqueous)Various photoproducts
Microbial Degradation Soil Moisture, Temperature, Microorganism TypeUp to 90.08% removalSmaller metabolic compounds
Advanced Oxidation UV, Ozone, TiO2Half-life from 27.1h (UV) to 0.17h (TiO2/UV+O3)Various intermediates
UV-Initiated Oxidation Studies

The photodegradation of imazethapyr in aqueous environments is a significant transformation pathway. epa.govresearchgate.net Studies have shown that imazethapyr degrades when exposed to UV light, particularly at a wavelength of 253.7 nm. nih.govacs.org The rate of this degradation is influenced by factors such as pH, with faster degradation observed at pH values greater than 4. nih.govacs.org The presence of natural organic matter (NOM) in water can decrease the rate of photodegradation, primarily due to light screening effects. researchgate.netnih.gov

During direct photolysis, several photoproducts are formed. One proposed pathway involves the initial formation of an intermediate (compound 2 in some studies), which can then lead to other by-products. researchgate.net While specific studies explicitly identifying this compound as a direct photoproduct are limited, the environmental degradation of imazethapyr is a known origin of this impurity. vulcanchem.com Research has identified seven photoproducts from the degradation of imazethapyr in buffered solutions, and proposed degradation mechanisms. nih.govacs.org The transformation typically involves reactions like cleavage and oxidation of the parent molecule. researchgate.netjst.go.jp

Table 1: Research Findings on UV-Initiated Degradation of Imazethapyr

Parameter Observation Reference
Effective Wavelength Degrades most quickly under 253.7 nm light. nih.gov, acs.org
Effect of pH Degradation rate increases at pH values > 4. nih.gov, acs.org
Effect of NOM Presence of Natural Organic Matter (NOM) decreases reaction rate constants. nih.gov, researchgate.net
Photolysis Half-Life Aqueous photolysis half-lives range from 46-96 hours. epa.gov
Identified Products Seven photoproducts have been identified in phosphate (B84403) buffers. nih.gov
Proposed UV Pathway A probable pathway involves the formation of intermediates through cleavage and oxidation. researchgate.net
Ozonation-Based Degradation Pathways

Ozonation is an advanced oxidation process (AOP) used for the degradation of persistent organic compounds like imazethapyr. researchgate.netgoogle.com The process involves the reaction of ozone (O₃), a powerful oxidizing agent, with the target molecule. The decomposition of imazethapyr via ozonation has been found to follow pseudo-first-order kinetics. researchgate.net

Studies on the ozonation of imazethapyr in dark conditions have identified several intermediate products. researchgate.net The proposed degradation pathway suggests that the initial attack by ozone leads to the formation of an intermediate (compound 2), which subsequently degrades into other products such as compounds 3, 4, and 5. researchgate.net Combining ozonation with UV irradiation (O₃/UV) significantly accelerates the degradation process, leading to the rapid formation of smaller molecules that are quickly mineralized. researchgate.net While these studies have mapped out degradation pathways, the explicit formation of this compound is not detailed, though it remains a potential byproduct of the oxidative cleavage and rearrangement of the imazethapyr structure.

Table 2: Research Findings on Ozonation-Based Degradation of Imazethapyr

Process Observation Reference
Kinetics Decomposition follows pseudo-first-order kinetics. researchgate.net
Ozonation in Dark Slow degradation allowing for identification of intermediates (compounds 2, 3, 4, 5). researchgate.net
O₃/UV Irradiation Characterized by faster degradation and rapid mineralization. researchgate.net
Photocatalytic Ozonation Reported to be more effective than single ozonation for degrading by-products. mdpi.com
Catalytic Photo-oxidation (e.g., TiO₂-Photocatalysis) Mechanisms

Heterogeneous photocatalysis using a semiconductor like titanium dioxide (TiO₂) is an effective advanced oxidation process for degrading herbicides, including imazethapyr. nih.govresearchgate.netunibo.it The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) when TiO₂ is irradiated with UV light. researchgate.net These radicals are non-selective and powerful oxidizing agents that attack the organic pollutant. researchgate.net

The photocatalytic degradation of imazethapyr in an aqueous TiO₂ suspension follows a pseudo-first-order kinetic model. nih.gov The efficiency of this process is influenced by several factors:

Catalyst Loading: The rate of degradation is dependent on the amount of TiO₂ used. nih.govresearchgate.net

pH: The degradation is most favorable at the natural pH of the imazethapyr solution (around 4.4). nih.gov

Hydrogen Peroxide (H₂O₂): The addition of H₂O₂ can enhance the degradation rate up to a certain concentration, beyond which it can have an inhibitory effect. nih.gov

Catalyst Type: The photocatalytic activity varies with the type of TiO₂, with Degussa P25 (a mix of anatase and rutile) often showing higher activity than pure anatase forms like PC500. researchgate.netresearchgate.net

Combining TiO₂ photocatalysis with ozonation or hydrogen peroxide has been shown to be among the most effective methods for the complete mineralization of imazethapyr, preventing the accumulation of potentially harmful by-products. researchgate.net

Table 3: Research Findings on TiO₂-Photocatalysis of Imazethapyr

Parameter Observation Reference
Kinetics Follows a pseudo-first-order model. nih.gov
Optimal pH Degradation is more favorable at natural pH (~4.4). nih.gov
Effect of H₂O₂ Enhances degradation rate up to a concentration of 5.0x10⁻³ mol L⁻¹. nih.gov
Effect of Temperature Rate constants decrease with an increase in temperature, suggesting physisorption. nih.gov
Catalyst Comparison Degussa P25 TiO₂ shows higher photocatalytic activity than Millennium PC500. researchgate.net, researchgate.net
Combined AOPs TiO₂/UV+O₃ and TiO₂/UV+H₂O₂ are highly effective for rapid degradation. researchgate.net

Kinetic and Mechanistic Investigations of Impurity Formation and Degradation

The kinetics of the formation of this compound are intrinsically linked to the degradation kinetics of the parent compound, imazethapyr. The rate at which imazethapyr breaks down under various environmental and laboratory conditions dictates the potential rate of appearance of its transformation products.

Studies on the degradation of imazethapyr have consistently shown that the process follows first-order or pseudo-first-order kinetics, meaning the rate of reaction is directly proportional to the concentration of imazethapyr. researchgate.netnih.gov The half-life (t₁/₂) of imazethapyr, the time required for its concentration to decrease by half, is a key parameter used to assess its persistence and the potential for impurity formation over time.

Photodegradation Kinetics: The photodegradation of imazethapyr in aqueous solutions is relatively rapid, with reported half-lives between 46 and 96 hours. epa.gov However, on plant surfaces, the degradation is significantly slower. nih.gov The rate constant for degradation in aqueous solution has been measured at 0.16 h⁻¹. nih.gov

TiO₂-Photocatalysis Kinetics: The degradation is much faster in the presence of a TiO₂ catalyst. The degradation rate constant is influenced by factors like temperature, with a 19% decrease observed when temperature increased from 20 to 40 °C, indicating an exothermic physisorption process between imazethapyr and the TiO₂ surface. nih.gov

Soil Dissipation Kinetics: In soil, the degradation of imazethapyr is much slower and more variable. Aerobic soil metabolism studies show half-lives ranging from 158 to approximately 1000 days. regulations.gov Other field studies have reported half-lives between 15 and 18 days. nih.gov This wide range is due to varying factors like soil type, pH, moisture, and microbial activity. nih.govresearchgate.net

The slow degradation of imazethapyr in many environmental compartments, such as soil, means that the formation of degradates, including Impurity 8, may occur over long periods, potentially leading to their accumulation. regulations.gov Mechanistic studies propose that the degradation of imazethapyr proceeds through the oxidation of the ethyl side chain on the pyridine (B92270) ring or the opening of the imidazolinone ring. fao.org These chemical transformations are the direct source of various impurities, and understanding their kinetics is crucial for assessing environmental fate.

Table 4: Kinetic Data for Imazethapyr Degradation Under Various Conditions

Condition Kinetic Model **Rate Constant (k) / Half-Life (t₁/₂) **Reference
Aqueous Photolysis First-Ordert₁/₂: 46 - 96 hours epa.gov
Aqueous Solution (Lab) First-Orderk = 0.16 h⁻¹ nih.gov
TiO₂ Photocatalysis Pseudo-First-OrderRate decreases with increasing temperature. nih.gov
Ozonation (Combined with UV) Pseudo-First-OrderFaster degradation than ozonation or UV alone. researchgate.net
Aerobic Soil Metabolism First-Ordert₁/₂: 158 - 1000 days regulations.gov
Field Soil Dissipation First-Ordert₁/₂: 15.12 - 18.02 days nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Imazethapyr Impurity 8

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the chemical industry due to their high resolving power. For the analysis of imazethapyr (B50286) and its impurities, which are typically polar and non-volatile, High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique. However, Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer specific advantages for certain analytical challenges, such as the profiling of volatile by-products or orthogonal separation mechanisms.

A stability-indicating HPLC method is essential for separating Impurity 8 from the parent compound, imazethapyr, and other potential degradation products or process-related impurities. The development and validation of such a method must be performed in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose nih.gov.

The choice of the stationary phase is critical in achieving the desired selectivity and resolution in an HPLC separation. For imazethapyr and its structurally similar impurities, reversed-phase chromatography is the most common approach.

C18 (Octadecyl Silane) Columns: These are the most widely used stationary phases for the analysis of imidazolinone herbicides due to their hydrophobicity, which provides good retention for these moderately polar compounds. A typical C18 column has dimensions of 250 mm x 4.6 mm and a particle size of 5 µm derpharmachemica.comanalis.com.myiicbe.org.

Alternative Stationary Phases: To achieve different selectivity, other stationary phases can be considered. Phenyl-hexyl columns, for instance, can offer alternative selectivity through pi-pi interactions with the aromatic rings present in the imazethapyr molecule. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) columns may be employed, which use a polar stationary phase and a mobile phase with a high concentration of organic solvent nih.gov.

The optimization process involves screening various columns with different chemistries to find the one that provides the best resolution for the critical pair, which in this case would be Imazethapyr and Impurity 8.

Stationary PhaseSeparation MechanismTypical Application for Imazethapyr Impurities
C18 (ODS)Hydrophobic (Reversed-Phase)General purpose separation of imazethapyr and its moderately polar impurities derpharmachemica.comanalis.com.myiicbe.org.
C8 (Octyl Silane)Hydrophobic (Reversed-Phase)Less retentive than C18, useful for faster analysis or for more hydrophobic impurities.
Phenyl-HexylHydrophobic and π-π interactions (Reversed-Phase)Alternative selectivity for aromatic impurities, potentially improving resolution from the parent peak.
HILIC (e.g., Amide, Diol)Partitioning (Hydrophilic Interaction)Retention and separation of very polar impurities that are not well-retained on reversed-phase columns nih.gov.

The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation. For reversed-phase HPLC of imazethapyr and its impurities, the mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol analis.com.myisws.org.in.

Organic Modifier: Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure analis.com.my. The ratio of organic solvent to water is adjusted to achieve the desired retention times.

pH Optimization: Imazethapyr is an acidic compound, and its retention is highly dependent on the pH of the mobile phase. An acidic pH (typically between 2.5 and 4.0) is used to suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column analis.com.myiicbe.org. Buffers such as phosphate (B84403) or additives like formic acid or phosphoric acid are used to control and maintain a stable pH derpharmachemica.comanalis.com.myepa.gov.

Gradient Elution: Due to the potential for a wide range of polarities among the various impurities of imazethapyr, a gradient elution strategy is often necessary. A gradient program, which involves changing the composition of the mobile phase during the analytical run, allows for the elution of both polar and non-polar impurities with good peak shape in a reasonable time iicbe.orgmastelf.com. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent mastelf.comchromatographyonline.com.

Mobile Phase ComponentPurposeTypical Concentration/Range
Acetonitrile/MethanolOrganic modifier in reversed-phase HPLCGradient from 10% to 90% epa.govmastelf.com.
Water (HPLC Grade)Aqueous component in reversed-phase HPLCComponent of the mobile phase.
Formic Acid/Phosphoric AcidAcidifier to control pH and improve peak shape0.1% to 1.5% derpharmachemica.comepa.gov.
Phosphate BufferMaintain a constant pH10-50 mM.

UV-Vis detection is commonly used for the analysis of imazethapyr and its impurities, as the imidazolinone ring system contains a chromophore that absorbs UV radiation.

UV-Vis Detector: A single-wavelength UV detector can be used for routine quantification, with the detection wavelength set at the absorption maximum of the analytes (e.g., 254 nm) to ensure high sensitivity derpharmachemica.com.

Diode Array Detection (DAD): A DAD detector is a more advanced option that acquires the entire UV-Vis spectrum for each point in the chromatogram. This is particularly useful for impurity profiling as it allows for:

Peak Purity Analysis: To check if a chromatographic peak is pure or if it co-elutes with another compound.

Impurity Identification: The UV spectrum of an unknown impurity can be compared to a library of known spectra for tentative identification.

Method Development: Helps in selecting the optimal wavelength for detection of all components.

A Shimadzu HPLC system coupled with a Diode Array Detector (DAD) has been successfully used for the analysis of imazethapyr residues isws.org.in.

DetectorPrincipleAdvantages for Impurity 8 Analysis
UV-VisMeasures absorbance at a single or few wavelengths.Cost-effective and sensitive for routine quantification derpharmachemica.com.
Diode Array Detector (DAD)Acquires a full UV-Vis spectrum at each time point.Peak purity assessment, spectral matching for impurity identification, and selection of optimal detection wavelength isws.org.in.

While HPLC is the primary technique for the analysis of imazethapyr and its non-volatile impurities, Gas Chromatography (GC) is the method of choice for the analysis of volatile organic impurities that may be present as residual solvents or by-products from the manufacturing process ispub.comasianpubs.org.

The analysis of volatile impurities is crucial as they are often regulated by strict limits. A typical GC method for volatile impurity profiling would involve:

Headspace-GC: This technique is often used to introduce volatile analytes from a sample matrix into the GC system without injecting the non-volatile components.

Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of common residual solvents ispub.com.

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds ispub.com. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for the definitive identification of unknown volatile impurities researchgate.net.

For non-volatile impurities like Impurity 8, GC analysis would require a derivatization step to make the analyte volatile, which can add complexity to the method.

Capillary Electrophoresis (CE) is a powerful separation technique that offers a different selectivity mechanism compared to HPLC and can be used as an orthogonal method for impurity profiling. CE separates analytes based on their charge-to-size ratio in an electric field mdpi.com.

Advantages of CE: CE offers very high separation efficiency, short analysis times, and requires minimal amounts of sample and reagents researchgate.net.

Application to Imidazolinones: CE, particularly Capillary Zone Electrophoresis (CZE), has been successfully applied to the analysis of imidazolinone herbicides nih.govconicet.gov.arresearchgate.net. The method can be optimized by adjusting the pH of the background electrolyte to control the charge of the acidic imazethapyr and its impurities.

Chiral Separations: CE is also a powerful technique for the separation of enantiomers, which could be relevant if Impurity 8 is a chiral compound mdpi.com.

The use of CE can provide valuable complementary information to HPLC and is particularly useful for the analysis of highly polar and charged impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity 8

Mass Spectrometry (MS) for Comprehensive Identification and Structural Insights

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and characterization of low-level unknown impurities and degradants in active pharmaceutical ingredients (APIs) and other chemical substances like herbicides. americanpharmaceuticalreview.com Its high sensitivity and specificity allow for the detection and identification of impurities, such as Imazethapyr Impurity 8, even when present at trace levels within a complex matrix. resolvemass.ca The initial step in impurity analysis via MS involves determining the molecular weight of the unknown compound through suitable ionization methods, most commonly electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). americanpharmaceuticalreview.com Following this, advanced MS techniques are employed to gain deeper structural insights.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition of unknown compounds like this compound. americanpharmaceuticalreview.com Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide exceptionally high resolving power and mass accuracy, often within ±5 ppm. mdpi.comsemanticscholar.org This level of precision allows for the measurement of an ion's mass to several decimal places, which is crucial for distinguishing between different elemental formulas that may have the same nominal mass.

The process involves measuring the exact mass of the molecular ion of the impurity. This experimental mass is then compared against a list of theoretically possible elemental compositions generated by specialized software. The formula that has the smallest mass difference (expressed in parts-per-million, or ppm error) from the measured value is proposed as the most likely elemental composition of the molecule. americanpharmaceuticalreview.com This information is fundamental for proposing a tentative structure for the impurity.

Table 1: Example of Elemental Composition Determination for this compound using HR-MS

This table illustrates a hypothetical scenario where HR-MS is used to determine the elemental formula for this compound.

ParameterValue
Measured m/z 306.1397
Proposed Formula C₁₅H₁₉N₃O₄
Theoretical Exact Mass 306.1403
Mass Difference (mDa) -0.6
Error (ppm) -1.96
Ion Species [M+H]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Linkages

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to generate structural information about a molecule. ijcap.in In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) corresponding to the impurity of interest are selectively isolated. ijcap.in These isolated ions are then subjected to fragmentation, typically through collision-induced dissociation (CID), where they are collided with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed and detected, producing a product ion spectrum. ijcap.innih.gov

This spectrum serves as a structural "fingerprint" of the precursor ion. By analyzing the mass differences between the precursor and product ions, analysts can identify neutral losses corresponding to specific functional groups (e.g., H₂O, CO, C₂H₄). nih.gov The fragmentation pattern provides vital clues about the molecule's core structure, the arrangement of its atoms, and the location of any modifications compared to the parent compound, Imazethapyr. This detailed analysis allows for the confident structural elucidation of this compound. mdpi.com

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

This table presents a plausible fragmentation pathway for a hypothetical this compound ([M+H]⁺ = m/z 306.1), assuming it is a hydroxylated derivative of Imazethapyr.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Loss
306.1288.118.0Loss of H₂O
306.1262.144.0Loss of CO₂
306.1244.162.0Loss of H₂O + CO₂
288.1244.144.0Loss of CO₂ from m/z 288.1 fragment

Integration of Hyphenated Techniques in Impurity Profiling

For complex mixtures containing multiple impurities, direct MS analysis is often insufficient. Therefore, mass spectrometers are typically coupled with chromatographic separation techniques. americanpharmaceuticalreview.com These "hyphenated" methods physically separate the impurities from the main component and from each other before they enter the mass spectrometer, enabling individual analysis of each compound. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the foremost technique for the analysis of herbicide impurities. resolvemass.caijprajournal.com It combines the high-resolution separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. resolvemass.ca A typical setup for analyzing Imazethapyr and its impurities involves reversed-phase HPLC or UHPLC, which separates compounds based on their polarity. derpharmachemica.com This allows this compound to be chromatographically resolved from the parent Imazethapyr molecule and other related substances before being introduced into the MS for identification and quantification. nih.gov

Table 3: Typical LC-MS Parameters for Imazethapyr Impurity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detector QToF or Orbitrap

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. researchgate.net However, compounds like Imazethapyr and its impurities, which contain polar functional groups like carboxylic acids, are typically non-volatile. Therefore, a chemical derivatization step is required to convert them into more volatile analogs suitable for GC analysis. researchgate.net This often involves methylation to convert the carboxylic acid to a methyl ester. While effective, the requirement for derivatization makes GC-MS a less direct and less commonly used approach than LC-MS for profiling Imazethapyr impurities. researchgate.net

For extremely complex samples where impurities may co-elute even with the high resolving power of UHPLC, advanced techniques like two-dimensional liquid chromatography (2D-LC) coupled with HR-MS are employed. (U)HPLC-QToF-MS combines the rapid, high-efficiency separations of UHPLC with the high-resolution, accurate-mass capabilities of a QToF mass spectrometer. mdpi.comnih.govnih.gov

Multiple heart-cutting is a 2D-LC technique that enhances this capability. In this approach, specific, narrowly defined segments ("heart-cuts") of the eluent from the first chromatographic column are automatically transferred to a second column with different separation properties. This allows for targeted, enhanced separation of components within a small, complex region of the primary chromatogram. By isolating the fraction containing this compound, this technique can resolve it from closely eluting isomers or other interferences, allowing the QToF-MS to acquire clean, unambiguous high-resolution mass spectra and MS/MS data for definitive structural confirmation. researchgate.net

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for unambiguously determining the chemical structure of impurities. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of this compound can be achieved.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural elucidation.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns reveal the connectivity of adjacent protons.

¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating the type of carbon (e.g., alkyl, aromatic, carbonyl).

¹H NMR Data for this compound
Chemical Shift (ppm) Multiplicity
Hypothetical Datae.g., Singlet, Doublet, Triplet, Multiplet
......
¹³C NMR Data for this compound
Chemical Shift (ppm) Carbon Type
Hypothetical Datae.g., CH, CH₂, CH₃, C, C=O
......

Note: The data in the tables above is illustrative, as specific experimental values for this compound are not publicly available.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through chemical bonds, providing valuable information about the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups. For this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyls (C=O), amines (N-H), and aromatic rings (C=C).

Characteristic IR Absorption Bands for this compound
Functional Group Absorption Frequency (cm⁻¹)
Hypothetical Datae.g., 3300-3500 (N-H stretch)
......

Note: The data in the table above is illustrative and represents typical ranges for the indicated functional groups.

Sample Preparation and Extraction Strategies for Impurity Isolation

Effective sample preparation is a critical step for the accurate analysis of trace-level impurities. The goal is to isolate this compound from the sample matrix, concentrate it, and remove any interfering substances before instrumental analysis.

Solid-Phase Extraction (SPE) Methodologies and Sorbent Selection

Solid-phase extraction (SPE) is a widely used technique for sample preparation due to its efficiency, selectivity, and ability to handle a wide range of sample matrices. The selection of the appropriate SPE sorbent is crucial for the successful isolation of this compound. The choice of sorbent depends on the physicochemical properties of the impurity and the nature of the sample matrix.

Common SPE mechanisms include:

Reversed-Phase SPE: This is used for the extraction of non-polar to moderately polar compounds from a polar matrix. Sorbents such as C18 or C8 are commonly employed.

Normal-Phase SPE: This is suitable for the extraction of polar compounds from a non-polar matrix, using polar sorbents like silica or alumina.

Ion-Exchange SPE: This separates compounds based on their charge. Anion-exchange sorbents are used for negatively charged analytes, while cation-exchange sorbents are used for positively charged analytes.

SPE Sorbent Selection for this compound Isolation
Sorbent Type Interaction Mechanism
Hypothetical Datae.g., Hydrophobic, Ion-exchange
......

Note: The selection in the table is hypothetical and would depend on the specific chemical properties of this compound.

The development of a robust SPE method involves optimizing several parameters, including the conditioning of the sorbent, the pH of the sample, the composition of the washing solution to remove interferences, and the choice of the elution solvent to recover the purified impurity.

Development of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

The selective extraction and preconcentration of Imazethapyr from complex matrices are critical for accurate quantification. Molecularly Imprinted Polymers (MIPs) have emerged as a powerful tool for this purpose due to their high selectivity and affinity for a target molecule. rsc.orgnih.gov MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to the template molecule—in this case, Imazethapyr.

The synthesis of MIPs for Imazethapyr typically involves the polymerization of a functional monomer and a cross-linker in the presence of the Imazethapyr template molecule. A common approach involves grafting the MIPs onto the surface of a solid support, such as polystyrene resin, via surface-initiated atom transfer radical polymerization (SI-ATRP). For instance, a study detailed the use of acrylamide as a functional monomer, trimethylolpropane trimethacrylate (TRIM) as a cross-linker, and a CuBr/2,2'-bipyridine catalyst system in a methanol-water solvent. After polymerization, the Imazethapyr template is removed, leaving specific recognition cavities.

These Imazethapyr-specific MIPs can be used as a solid-phase extraction (SPE) sorbent, a technique known as MISPE. This allows for the selective retention of Imazethapyr from a sample solution while other matrix components pass through. The retained Imazethapyr is then eluted with a suitable solvent before analysis. Research has shown that these MIPs exhibit excellent recognition ability and combining selectivity for Imazethapyr compared to structurally similar compounds like imazapyr and carbendazim. Furthermore, these MIPs have demonstrated good stability and reusability, with no significant decrease in recovery after multiple uses.

Rigorous Method Validation and Performance Characteristics of Imazethapyr Assays

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. For Imazethapyr assays, validation is typically performed in accordance with international guidelines and assesses several key performance characteristics.

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method linearity is established to demonstrate a proportional relationship between the concentration of the analyte and the analytical signal. For Imazethapyr analysis using High-Performance Liquid Chromatography (HPLC), linearity is typically assessed by preparing a series of standard solutions at different concentrations and plotting a calibration curve.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. derpharmachemica.com The LOD is often calculated as the concentration that produces a signal-to-noise ratio of 3, and the LOQ corresponds to a signal-to-noise ratio of 10. derpharmachemica.com

Table 1: Linearity, LOD, and LOQ Data for Imazethapyr Analysis by HPLC-UV in Different Matrices

Parameter Soil Matrix Soybean Oil Matrix
Linearity Range 0.10–5.00 µg/mL 0.01–5.0 µg/mL derpharmachemica.com
Correlation Coefficient (r²) > 0.999 > 0.99 derpharmachemica.com
Limit of Detection (LOD) 15 ng/g 0.003 µg/mL derpharmachemica.com
Limit of Quantification (LOQ) Not Specified 0.01 µg/mL derpharmachemica.com

Data compiled from studies on Imazethapyr analysis.

Evaluation of Accuracy, Precision, and Method Robustness

Accuracy refers to the closeness of the measured value to the true value and is often evaluated through recovery studies on spiked samples. Samples of a specific matrix (e.g., soil, water, soybean oil) are fortified with a known amount of Imazethapyr at different concentration levels and analyzed. The percentage of the analyte recovered is then calculated.

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the relative standard deviation (RSD) for a set of replicate measurements.

Method Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This ensures the method's reliability during routine use.

Assessment of Recovery and Matrix Effects in Diverse Sample Types

Recovery is a critical measure of a method's accuracy, indicating the efficiency of the extraction process. For Imazethapyr, recovery can vary depending on the complexity of the sample matrix.

Matrix effects occur when components of the sample matrix, other than the analyte, interfere with the measurement process, causing either suppression or enhancement of the analytical signal. This is a significant consideration in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Matrix effects are evaluated by comparing the response of the analyte in a standard solution to its response in a sample extract spiked with the same concentration.

Table 2: Recovery and Precision Data for Imazethapyr in Different Sample Matrices

Sample Matrix Fortification Level Average Recovery (%) Relative Standard Deviation (RSD) (%)
Soil Not Specified 91.1–97.5% Not Specified
Soybean Oil 0.01 µg/mL 89% < 3% derpharmachemica.com
Soybean Oil 0.1 µg/mL 94% < 3% derpharmachemica.com

Data compiled from studies on Imazethapyr analysis.

These validation parameters collectively ensure that the analytical methods used for quantifying Imazethapyr are reliable, accurate, and fit for their intended purpose in various environmental and agricultural samples.

Isolation and Comprehensive Structural Elucidation of Imazethapyr Impurity 8

Strategies for the Isolation of Trace-Level Impurities from Complex Matrices

The isolation of trace-level impurities from complex matrices, such as technical-grade active ingredients of agricultural chemicals, presents a significant analytical challenge. These impurities are often present at very low concentrations (typically below 0.1%) and may be structurally similar to the main component, making their separation difficult. A robust strategy for isolation is paramount for subsequent structural elucidation and toxicological assessment.

For Imazethapyr (B50286) Impurity 8, a targeted isolation strategy employing preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective approach. morressier.comwelch-us.com This technique allows for the separation of components in a larger scale compared to analytical HPLC, enabling the collection of sufficient quantities of the impurity for further analysis.

The development of a suitable Prep-HPLC method begins with the optimization of the separation on an analytical scale. A reversed-phase C18 column is often a suitable starting point due to its versatility in separating a wide range of organic molecules. sielc.comnajah.edu The mobile phase composition is critical and typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to achieve optimal separation of the main compound from its impurities. For compatibility with mass spectrometry, which is often used as a detector in preparative chromatography, a volatile modifier like formic acid can be added to the mobile phase to improve peak shape and ionization efficiency. sielc.comsielc.com

Once the analytical method is established, it is scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate accordingly. The sample, a concentrated solution of technical-grade imazethapyr, is injected onto the preparative column. The eluent is monitored using a UV detector, and fractions are collected at specific time intervals corresponding to the elution of the impurity peak. A mass spectrometer can be used in-line to confirm the presence of the target impurity in the collected fractions. morressier.com After collection, the solvent from the fractions containing Imazethapyr Impurity 8 is removed, typically by evaporation under reduced pressure, to yield the isolated impurity.

Table 1: Proposed Preparative HPLC Parameters for the Isolation of this compound

ParameterProposed Condition
Instrument Preparative HPLC System with UV and Mass Spectrometric Detection
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical scale separation
Flow Rate 20 mL/min
Detection UV at 254 nm and Mass Spectrometry (Electrospray Ionization)
Sample Concentrated solution of technical-grade Imazethapyr
Fraction Collection Triggered by UV or MS signal corresponding to the impurity

Convergent Application of Advanced Hyphenated Techniques for Structural Confirmation

Following the successful isolation of this compound, a combination of advanced hyphenated analytical techniques is employed for its unambiguous structural confirmation. This convergent approach is necessary to piece together the complete structural puzzle of the unknown compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for obtaining molecular weight and fragmentation information. nih.govnih.gov The isolated impurity is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. The initial mass spectrum (MS1) provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C14H15N3O3, the expected [M+H]+ ion would be at m/z 274.11. Subsequent fragmentation of this parent ion in the collision cell (MS2) generates a characteristic pattern of daughter ions, which provides clues about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS) is then used to determine the exact elemental composition of the impurity. researchgate.net By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the molecular formula C14H15N3O3, distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most definitive technique for structural elucidation. pitt.edu One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum would be expected to show signals for the ethyl group on the pyridine (B92270) ring, the two methyl groups on the imidazolinone ring, and the protons of the pyridine ring. The ¹³C NMR spectrum would complement this by showing the corresponding carbon signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between different atoms, confirming the final structure.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the molecule. pharmaffiliates.com The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the amide in the imidazolinone ring (C=O stretching), and the aromatic pyridine ring.

Table 2: Predicted Analytical Data for this compound

TechniquePredicted Data
LC-MS/MS (ESI+) [M+H]⁺: m/z 274.11. Key fragment ions corresponding to the loss of water, carbon dioxide, and parts of the nicotinic acid and imidazolinone rings.
HRMS (ESI+) Calculated m/z for C₁₄H₁₆N₃O₃⁺: 274.1192. Measured m/z should be within 5 ppm of the calculated value.
¹H NMR (DMSO-d₆) Signals for ethyl group (~1.2 ppm, triplet; ~2.7 ppm, quartet), two methyl groups (~1.4 ppm, singlet), and aromatic protons on the pyridine ring (~7.5-8.5 ppm).
¹³C NMR (DMSO-d₆) Signals for aliphatic carbons (~15-30 ppm), imidazolinone carbons (~50-180 ppm), and pyridine ring carbons (~120-160 ppm), including the carboxylic acid carbon (~165 ppm).
FTIR (KBr) Characteristic bands for O-H (broad, ~3000 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), C=O (amide, ~1650 cm⁻¹), and C=N/C=C (aromatic, ~1600-1450 cm⁻¹).

Computational Chemistry Approaches for de novo Impurity Structure Prediction

Once a potential structure is hypothesized, Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure and various properties. nih.gov This includes the prediction of spectroscopic data, such as NMR chemical shifts and coupling constants. These predicted spectra can then be compared with the experimental data obtained from the isolated impurity to provide a high degree of confidence in the structural assignment.

Computational models can also predict physicochemical properties like chromatographic retention time. By simulating the interaction of the hypothesized impurity structure with the stationary and mobile phases of the HPLC system, it is possible to predict its elution behavior. This can be a valuable tool in developing and optimizing the isolation method.

Table 3: Application of Computational Chemistry in Impurity Identification

Computational ApproachApplication in the Study of this compound
AI-based Reaction Prediction Hypothesize the formation of this compound as a by-product in the synthesis of imazethapyr.
Density Functional Theory (DFT) - Predict the most stable 3D conformation of the impurity.- Predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.- Predict IR vibrational frequencies to aid in spectral interpretation.
Molecular Docking/Simulation Predict the retention time of the impurity in a given HPLC system to guide method development for its isolation.

Synthesis and Qualification of Isolated Impurity 8 as an Analytical Standard

The availability of a well-characterized analytical standard is essential for the accurate quantification of this compound in routine quality control of imazethapyr. alfa-chemistry.comalfa-chemistry.com Once the structure of the impurity has been confirmed, a synthetic route for its preparation must be developed.

A plausible synthesis for this compound, which is 2-(4,4-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-ethylnicotinic acid, could involve the condensation of 5-ethyl-2,3-pyridinedicarboxylic anhydride (B1165640) with 2-amino-2-methylpropanamide. The anhydride can be prepared from 5-ethyl-2,3-pyridinedicarboxylic acid. The subsequent cyclization would yield the desired imidazolinone ring structure.

Following the synthesis, the crude product must be purified to a high degree, typically greater than 99.5%. eag.com This can be achieved through techniques such as recrystallization or preparative chromatography.

The purified compound must then be rigorously qualified to be used as a Certified Reference Material (CRM). clearsynth.comhoneywell.comlgcstandards.com This qualification process involves:

Identity Confirmation: The identity of the synthesized material is confirmed using the same battery of analytical techniques employed for the initial structural elucidation (LC-MS/MS, HRMS, NMR, FTIR). eag.com

Purity Determination: The purity of the standard is determined using a mass balance approach, which involves quantifying the main component and all significant impurities. This is typically done using a high-purity analytical technique such as quantitative NMR (qNMR) or HPLC with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Physicochemical Characterization: Properties such as melting point, solubility, and appearance are determined and documented.

Stability Assessment: The stability of the standard under defined storage conditions is evaluated over time to establish a re-test date or expiry date.

Upon successful qualification, a Certificate of Analysis (CoA) is issued. alfa-chemistry.com This document provides all the relevant information about the analytical standard, including its identity, purity, and storage conditions, ensuring its suitability for use in quantitative analysis.

Table 4: Qualification Tests for this compound Analytical Standard

TestMethodAcceptance Criteria
Identity LC-MS/MS, HRMS, ¹H NMR, ¹³C NMR, FTIRData must be consistent with the assigned structure of this compound.
Purity (Assay) HPLC-UV (100% method), qNMR≥ 99.5%
Water Content Karl Fischer TitrationReport value
Residual Solvents Headspace GC-MSWithin specified limits (e.g., ICH Q3C)
Inorganic Impurities Sulphated Ash/Residue on Ignition≤ 0.1%
Appearance Visual InspectionWhite to off-white solid
Melting Point Capillary MethodReport range

Impurity Profiling and Control Strategies in Imazethapyr Production and Formulation Research

Research on the Establishment of Impurity Profiles for Imazethapyr (B50286) Technical Material

The establishment of a comprehensive impurity profile for Imazethapyr technical material is the foundational step in quality control. Technical grade Imazethapyr typically has a purity of 90-95%, with the remaining percentage composed of various related substances. publications.gc.ca Identifying and quantifying these impurities, including Imazethapyr Impurity 8, is essential for meeting regulatory standards and understanding the potential impact on the final product's performance.

This compound is chemically identified as 2-(4,4-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-ethylnicotinic acid. vulcanchem.com Its structure is closely related to the parent compound, Imazethapyr, which is 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid. fao.org The key difference lies in the substitution at the 4-position of the imidazole (B134444) ring. vulcanchem.com

Research efforts to establish the impurity profile of Imazethapyr technical material heavily rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used for the separation and quantification of Imazethapyr and its impurities. vulcanchem.comppqs.gov.in

Table 1: Typical HPLC Parameters for Imazethapyr Impurity Profiling

ParameterConditions
Column C18 reversed-phase
Detector UV array detector
Detection Wavelength 240-258 nm vulcanchem.comppqs.gov.in
Mobile Phase Acetonitrile (B52724) and 0.1% orthophosphoric acid or a phosphate (B84403) buffer vulcanchem.comppqs.gov.in
Sample Preparation Solid-phase extraction (SPE) using C18 cartridges vulcanchem.com

This interactive table summarizes common HPLC conditions used in the analysis of Imazethapyr and its impurities.

The data generated from these analytical methods allow for the creation of a detailed impurity profile, which serves as a benchmark for quality control throughout the manufacturing process.

Investigations into Impurity Control Strategies in Manufacturing Processes

Controlling the formation of impurities like this compound during the manufacturing of Imazethapyr is a key objective for chemical engineers and process chemists. Research in this area focuses on optimizing reaction conditions and implementing real-time monitoring to minimize the generation of unwanted byproducts.

Process Parameter Optimization for Impurity Minimization

The synthesis of Imazethapyr involves a series of chemical reactions. The formation of impurities can be influenced by various process parameters such as temperature, pressure, reaction time, and the purity of starting materials and solvents.

Research into process optimization aims to identify the ideal conditions that favor the formation of the desired product while minimizing the pathways that lead to impurities like this compound. This involves a systematic study of how adjustments to these parameters affect the impurity profile of the final product. While specific proprietary details of manufacturing processes are often not publicly disclosed, the principles of chemical process optimization are broadly applied. This includes using statistically designed experiments to screen for critical process parameters and identify optimal operating ranges.

In-Process Analytical Monitoring for Impurity Management

The implementation of Process Analytical Technology (PAT) provides a framework for real-time monitoring and control of manufacturing processes. spectroscopyonline.comnih.gov By integrating analytical tools directly into the production line, manufacturers can track the formation of impurities as they occur. spectroscopyonline.com

For Imazethapyr production, in-process monitoring could involve techniques such as:

In-line HPLC: To provide real-time data on the concentration of Imazethapyr and key impurities at different stages of the synthesis.

Spectroscopic Methods (e.g., NIR, Raman): These non-destructive techniques can be used to monitor reaction progress and predict the concentration of various components, including impurities, in real-time.

This continuous stream of data allows for immediate adjustments to process parameters, preventing deviations that could lead to an increase in impurity levels and ensuring consistent product quality. spectroscopyonline.com

Research on Impurity Generation During Storage and Formulation Development

The potential for impurity generation does not end with the synthesis of the technical material. Imazethapyr, like many chemical compounds, can degrade over time, particularly under certain storage conditions or when formulated into final products.

Stability Studies and Accelerated Degradation Testing

To understand the stability of Imazethapyr and predict its shelf-life, comprehensive stability studies are conducted. These studies evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the degradation of the active ingredient and the formation of degradation products.

Accelerated degradation testing, where the product is subjected to harsher conditions than it would typically encounter, is a common practice to expedite the identification of potential degradation pathways. For instance, studies have shown that Imazethapyr is stable at room temperature. publications.gc.ca However, exposure to factors like certain metal ions, such as copper (Cu+2), can lead to interactions and the formation of new byproducts, particularly in liquid matrices like milk. tsijournals.com Conversely, other ions like Ag+, Na+, and Mg+2, as well as variations in pH and temperature, have been shown to have no significant effect on Imazethapyr's stability in water. tsijournals.comresearchgate.net

Identification and Monitoring of Degradation Products in Formulations

The development of stable formulations is a critical area of research. The choice of formulants, such as solvents, surfactants, and stabilizers, can significantly impact the stability of the active ingredient. Incompatible formulants can accelerate the degradation of Imazethapyr and lead to the formation of impurities, including potentially this compound.

Analytical methods, primarily HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed to identify and monitor the levels of degradation products in different Imazethapyr formulations over time. researchgate.netnih.gov These studies are essential to ensure that the final product remains within its specified impurity limits throughout its intended shelf life.

Purity Assurance and Quality Control Methodologies for Imazethapyr Products

The presence of impurities in herbicide formulations can impact their efficacy and environmental safety. Therefore, stringent purity assurance and quality control methodologies are essential in the manufacturing and formulation of imazethapyr products. A key impurity that requires careful monitoring is this compound.

This compound, chemically identified as 2-(4,4-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-ethylnicotinic acid, is structurally related to the active ingredient, imazethapyr. vulcanchem.com The primary structural difference lies in the substitution at the 4-position of the imidazole ring, where an isopropyl group in imazethapyr is replaced by a methyl group in Impurity 8. vulcanchem.com This seemingly minor alteration can arise during the synthesis process or through degradation, making its detection and quantification a critical aspect of quality control. vulcanchem.com

Reference standards for this compound are crucial for the development and validation of analytical methods, quality control checks, and stability studies of imazethapyr-based products. axios-research.com These standards are used to identify and quantify the impurity, ensuring that commercial formulations meet regulatory standards for safety and performance. vulcanchem.comaxios-research.com

Several analytical techniques are employed to ensure the purity of imazethapyr and to quantify any impurities present. High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of imazethapyr and its impurities in technical grade material and formulated products. ppqs.gov.inepa.gov HPLC methods are valued for their ability to separate the active ingredient from structurally similar impurities, allowing for accurate quantification. vulcanchem.com The development of such methods often involves the use of certified reference materials for both imazethapyr and its known impurities. axios-research.com

Spectrophotometric methods have also been developed for the determination of imazethapyr in commercial formulations. chesci.com These methods can be a rapid and effective tool for quality control, ensuring the active ingredient content is within specified limits. chesci.com

The establishment of robust quality control protocols is not only a matter of regulatory compliance but also ensures the consistent performance and safety of the herbicide. vulcanchem.com By accurately identifying and controlling impurities like this compound, manufacturers can guarantee the quality and reliability of their imazethapyr products.

Regulatory Science and Research Perspectives on Imazethapyr Impurities

Academic Research on International Regulatory Guidelines for Impurity Control (e.g., ICH, EPA)

International regulatory frameworks are built upon extensive scientific research to ensure that pesticide products are safe for human health and the environment. who.intfao.org In the United States, the Environmental Protection Agency (EPA), under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), requires that all impurities present at a concentration of 0.1% or greater in a pesticide product be identified and quantified. tsgconsulting.comepa.gov This information is a mandatory part of the confidential statement of formula submitted during the registration process. tsgconsulting.com

In the European Union, regulations (such as Regulation (EC) No 1107/2009) also mandate a thorough assessment of the impurity profile. reach24h.com European guidance introduces the concept of "relevant impurities," which are substances that may have more severe toxic properties compared to the active substance, even if present at low levels. europa.eu The identification of a new or increased level of an impurity may trigger the need for a comprehensive toxicological and ecotoxicological assessment to ensure the new source of the active substance is equivalent to the reference source that underwent initial safety testing. reach24h.com

These regulations are not static; they evolve based on scientific advancements and global cooperation. Organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) provide international codes of conduct and guidelines that inform national legislation, emphasizing the need for quality control and the management of risks associated with impurities. who.intwho.int The overarching goal of this research-driven regulatory scrutiny is to ensure that the pesticide product sold on the market is the same in composition and safety as the one approved by authorities. fao.orgoecd.org

Development and Validation of Analytical Methods for Regulatory Compliance

To comply with stringent regulatory requirements, robust analytical methods must be developed and validated for the detection and quantification of impurities like Imazethapyr (B50286) Impurity 8. researchgate.netiaea.org High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Imazethapyr and its process-related impurities. researchgate.netxisdxjxsu.asia

The development of such a method involves optimizing various parameters, such as the choice of a stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) and a buffered aqueous solution), and the detector wavelength to ensure a clear separation of the impurity from the active ingredient and other components. researchgate.netxisdxjxsu.asia

Once a method is developed, it must undergo rigorous validation to prove it is fit for its intended purpose. europa.eu Regulatory bodies and international organizations like the European Committee for Standardization (CEN) have published detailed guidance on method validation. europa.eu The validation process assesses several key performance characteristics to ensure the method is reliable, accurate, and reproducible. unl.pt

Table 2: Key Parameters for Analytical Method Validation
ParameterDescriptionRegulatory Significance
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. europa.euEnsures that the signal being measured comes only from the target impurity (e.g., Imazethapyr Impurity 8) and is not affected by interference from the main active ingredient or other substances.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. xisdxjxsu.asiaDemonstrates a direct correlation between the instrument's response and the amount of the impurity, which is essential for accurate quantification.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies. unl.ptConfirms that the method can measure the true amount of the impurity in the sample, ensuring that its level is not over- or under-reported.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and reproducibility. unl.ptShows that the method will produce consistent and reliable results when performed multiple times by the same or different analysts in the same or different labs.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.euxisdxjxsu.asiaDetermines the smallest concentration of the impurity that the analytical procedure can reliably distinguish from background noise.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.euxisdxjxsu.asiaEstablishes the minimum level at which the impurity can be confidently and accurately measured, which is often set at or below the regulatory reporting threshold.

Research on the Development and Certification of Imazethapyr Impurity Reference Standards

The development and validation of analytical methods are critically dependent on the availability of high-purity reference standards. vwr.comsigmaaldrich.com For an impurity like this compound, a reference standard is a substance of known identity and purity that serves as a benchmark for analysis. axios-research.com It is used to calibrate analytical instruments and to fortify blank samples during the validation of accuracy and precision. sigmaaldrich.com

Several specialized companies conduct research to synthesize and purify such reference materials. These are not merely chemical reagents but are often supplied as Certified Reference Materials (CRMs). amitlabs.comgcms.cz The production of CRMs is a meticulous process governed by international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). vwr.comsigmaaldrich.comgcms.cz

A CRM for this compound would be accompanied by a comprehensive Certificate of Analysis (CoA). sigmaaldrich.com This document provides crucial information, including the certified purity value, its uncertainty, and data from the analytical techniques used for characterization (e.g., qNMR, chromatography). amitlabs.comgcms.cz The traceability and certified purity of these standards are what allow laboratories and manufacturers to produce analytical data that will be accepted by regulatory authorities worldwide. sigmaaldrich.com

Implications of Impurity Research for Regulatory Decision-Making and Agrochemical Registration

Research into the identity, formation, and analytical measurement of impurities has direct and significant implications for the registration and continued approval of agrochemical products like Imazethapyr. fao.orgiaea.org The impurity profile of a technical grade active ingredient is a cornerstone of the regulatory dossier submitted for evaluation. tsgconsulting.comreach24h.com

Regulatory agencies evaluate this profile to assess potential risks. fao.org If a manufacturer changes its production process, this could alter the impurity profile. The appearance of a new impurity, or a significant increase in the concentration of an existing one like this compound, requires immediate attention. reach24h.com The manufacturer must demonstrate that the new profile does not introduce unacceptable toxicological or environmental risks compared to the material that was originally registered. iaea.org

This is where the validated analytical methods and certified reference standards become indispensable. They provide the tools to accurately monitor and control the impurity profile. Failure to adequately characterize and control impurities can lead to significant delays in registration, requests for costly additional safety studies, or the rejection of an application. tsgconsulting.com Ultimately, the rigorous scientific research underpinning impurity analysis and control is fundamental to the regulatory decision-making process, ensuring that agrochemical products on the market meet established safety standards. epa.govoecd.org

Advanced Research Topics and Future Directions for Imazethapyr Impurity 8

Investigation of Physicochemical Interactions of Imazethapyr (B50286) Impurities with Environmental Sorbents

The environmental fate of Imazethapyr Impurity 8 is intrinsically linked to its interactions with soil and sediment components. While direct research on this specific impurity is limited, studies on the parent compound, Imazethapyr, provide a strong predictive framework due to their structural similarities. The primary difference lies in the substitution at the 4-position of the imidazole (B134444) ring, where Impurity 8 has a 4,4-dimethyl pattern instead of the 4-isopropyl-4-methyl pattern of Imazethapyr. vulcanchem.com This structural change is expected to subtly influence its polarity and steric profile, thereby affecting its interaction with environmental sorbents.

The adsorption of imidazolinone herbicides like Imazethapyr to soil is heavily influenced by soil properties, particularly pH, clay content, and organic matter. Imazethapyr is an amphoteric molecule with two pKa values (2.1 for the carboxylic acid and 3.9 for the pyridine (B92270) group), meaning its ionic state is pH-dependent. tsijournals.com At low pH, the molecule is less anionic, leading to increased interaction with negatively charged clay surfaces. tsijournals.comuliege.be

Future research on Impurity 8 should focus on quantifying its adsorption and desorption coefficients (Kd) on various clay minerals such as montmorillonite (B579905), kaolinite, and illite. researchgate.netusgs.govnih.govmdpi.com Studies on Imazethapyr have shown that its adsorption on montmorillonite is significantly affected by pH, with greater adsorption at lower pH values. uliege.be The kinetics of adsorption for Imazethapyr on montmorillonite can be slow, reaching equilibrium after several hours, a factor that would be crucial to determine for Impurity 8 as well. uliege.becabidigitallibrary.org

Table 1: Research Findings on Imazethapyr Adsorption on Montmorillonite Clay

Parameter Montmorillonite Cu-Montmorillonite Cu-Humic Acid-Montmorillonite Reference
Adsorption vs. pH Adsorption varies with pH (higher at low pH) No significant pH effect observed Adsorption varies with pH uliege.beuliege.be
Adsorption Kinetics 240 minutes to equilibrium 15 minutes to equilibrium 30 minutes to equilibrium uliege.becabidigitallibrary.org
Relative Adsorption Base level Highest adsorption Higher than montmorillonite alone uliege.becabidigitallibrary.org

Humic acids, major components of soil organic matter, play a vital role in the sorption of herbicides. Studies on Imazethapyr show that its adsorption to humic acid is higher at lower pH and increases with the lipophilic character of the molecule. nih.gov Given the structural similarity, this compound is expected to follow a similar trend, forming hydrogen bonds and potentially charge-transfer complexes with the carboxylic and aromatic groups of humic acids. nih.gov The photodegradation of Imazethapyr can be slowed by the presence of humic acids, an effect that needs to be quantified for its impurities. researchgate.net

The interaction with metal ions is another critical area. Metal ions can act as a bridge between the herbicide and clay surfaces, enhancing adsorption. tsijournals.com Research has demonstrated that copper ions (Cu²⁺) significantly increase the adsorption of Imazethapyr on montmorillonite clay, likely through complexation with the nitrogen atoms of the imidazolinone ring. uliege.beuliege.be This complexation can stabilize the herbicide molecule. tsijournals.com Future investigations should explore the stability constants of complexes formed between this compound and common soil metal ions like Fe³⁺, Al³⁺, and Cu²⁺.

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection and Characterization

Ensuring the quality of agrochemical formulations and monitoring environmental residues requires highly sensitive and specific analytical methods. The presence of impurities like Impurity 8 must be controlled to meet stringent regulatory standards. axios-research.comfao.org Current methods for Imazethapyr and its related compounds predominantly rely on High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and confirmation, tandem mass spectrometry (LC-MS/MS). vulcanchem.comresearchgate.net

Future research should focus on pushing the limits of detection to ultra-trace levels (ng/L or µg/kg). This involves optimizing sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and developing more advanced mass spectrometry techniques. hpst.cz The development of methods using high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, would enable not only the quantification of known impurities like Impurity 8 but also the identification of novel, uncharacterized impurities in complex matrices.

Table 2: Advanced Analytical Techniques for Impurity Detection

Technique Principle Application for Impurity 8 Potential Advantages Reference
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions. Quantitative analysis in environmental and food samples. High selectivity and sensitivity (ppb to ppt (B1677978) levels). researchgate.net shimadzu.com
UHPLC-HRMS Ultra-high-pressure chromatography for fast separation coupled with high-resolution mass spectrometry. Accurate mass measurement for confident identification and screening for unknown impurities. Enables non-target screening and retrospective data analysis. acs.org
SERS Surface-Enhanced Raman Spectroscopy. Rapid, on-site screening of formulations or contaminated surfaces. Potential for label-free, highly sensitive detection, often enhanced with machine learning for spectral identification. acs.org nih.gov

Application of Chemometrics, Machine Learning, and Data Science in Comprehensive Impurity Profiling

The analysis of agrochemicals and their impurities generates vast and complex datasets, especially with the use of techniques like HRMS and spectroscopy. Chemometrics, machine learning (ML), and data science offer powerful tools to extract meaningful information from this data. embrapa.br

These computational approaches can be used for comprehensive impurity profiling. For instance, machine learning algorithms can analyze spectral data (e.g., from NMR or Raman spectroscopy) to identify the "fingerprint" of a specific manufacturing batch and flag deviations that may indicate the presence of excess or unexpected impurities. acs.orgembrapa.br Algorithms like Principal Component Analysis (PCA) can be used to reduce the dimensionality of complex data and classify samples, while regression models like Least Squares Support Vector Machines (LSSVM) can predict impurity concentrations from spectral data. nih.govfrontiersin.org In one study, ML was used to analyze SERS spectra to identify different pesticides with high accuracy, a technique readily adaptable to differentiating an active ingredient from its impurities. acs.orgnih.gov The future application of these tools will enable more robust quality control and a deeper understanding of impurity formation pathways. acs.org

Research into Sustainable Chemistry Approaches for Minimizing Impurity Formation in Agrochemical Manufacturing

The principles of sustainable or "green" chemistry are increasingly being applied to agrochemical manufacturing to reduce environmental impact and improve process efficiency. A key goal is to design synthetic routes that maximize the yield of the desired product while minimizing the formation of byproducts and impurities.

For this compound, which forms during the synthesis of the parent compound, research could focus on several areas. vulcanchem.com This includes the development of novel catalytic systems that offer higher selectivity for the desired 4-isopropyl-4-methyl substitution over the 4,4-dimethyl substitution. Optimizing reaction conditions—such as temperature, pressure, solvent, and reaction time—using statistical design of experiments (DoE) and chemometric tools can also lead to a significant reduction in impurity levels. Furthermore, exploring alternative, greener solvents and developing continuous flow manufacturing processes could enhance reaction control and minimize the formation of unwanted side products, aligning with modern principles of sustainable industrial chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.